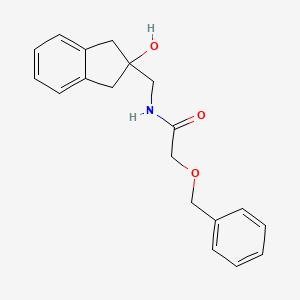

2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-18(13-23-12-15-6-2-1-3-7-15)20-14-19(22)10-16-8-4-5-9-17(16)11-19/h1-9,22H,10-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYPGTRAJPOVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)COCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

Indene Derivative Preparation: The indene moiety can be synthesized through cyclization reactions involving aromatic precursors.

Acetamide Formation: The final step involves the reaction of the benzyloxy and indene intermediates with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form a ketone.

Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities of compounds related to 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that derivatives of acetamides exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with essential microbial metabolic pathways, making these compounds valuable in developing new antibiotics .

Anticancer Potential

The anticancer properties of related acetamides have been extensively studied. Compounds featuring similar structural motifs have shown promising results against various cancer cell lines. For example, some derivatives have been tested for their ability to inhibit cell proliferation in colorectal carcinoma models, revealing IC50 values that suggest potent activity compared to standard chemotherapeutics . The presence of specific functional groups in the structure may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antimicrobial Evaluation : A study synthesized various N-substituted acetamides and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The findings indicated that certain modifications to the acetamide structure significantly improved efficacy .

- Anticancer Studies : Another research effort focused on the synthesis of benzimidazole derivatives that included acetamide functionalities. These compounds were assessed for their anticancer properties using human colorectal carcinoma cell lines, yielding promising results with several compounds exhibiting superior activity compared to traditional treatments .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzyloxy or indene moieties can lead to variations in biological activity. For instance:

- Substituent Variations : Altering substituents on the benzene ring can enhance or reduce antimicrobial activity.

- Functional Group Influence : The hydroxyl group on the indene structure may play a significant role in mediating interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy-indene groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The acetamide group can also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

2-(benzyloxy)-N-methylacetamide: Lacks the hydroxy-indene moiety.

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Lacks the benzyloxy group.

2-(benzyloxy)acetamide: Lacks both the hydroxy-indene and N-methyl groups.

Uniqueness

2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound with potential biological activity due to its unique structural features, including a benzyloxy group, a hydroxy-indene moiety, and an acetamide functional group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylmethoxyacetamide. Its molecular formula is with a molecular weight of approximately 313.38 g/mol. The presence of the benzyloxy and hydroxy-indene groups contributes to its unique pharmacological properties.

The biological activity of this compound may involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various biological pathways. The benzyloxy and hydroxy-indene groups likely facilitate binding to active sites on these targets.

- Modulation of Signaling Pathways : Research indicates that compounds with similar structures can modulate signaling pathways related to inflammation and cell proliferation, suggesting that this compound could have anti-inflammatory or anticancer effects.

Antitumor Activity

Studies have shown that derivatives of indene compounds exhibit significant antitumor activity. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines by interfering with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclins .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases .

In Vitro Studies

In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines while sparing normal cells. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Significant inhibition |

| HeLa (Cervical) | 20 | Moderate inhibition |

| HaCaT (Keratinocytes) | >50 | No significant effect |

In Vivo Studies

Animal models have shown promising results regarding the compound's safety profile and efficacy in reducing tumor growth in xenograft models. For instance, treatment with related indene derivatives resulted in reduced tumor size in mice models without significant adverse effects on overall health .

Q & A

Basic: What are the optimal synthetic routes for 2-(benzyloxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Benzyloxy group introduction via nucleophilic substitution of a chloroacetamide intermediate with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling of the hydroxy-indene moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .

Key Considerations:

- Reaction temperature (40–60°C) and pH control (neutral to mildly acidic) are critical to avoid side reactions like hydrolysis .

- Intermediate characterization (e.g., TLC, LC-MS) ensures reaction progress .

Basic: How is this compound characterized for structural confirmation and purity?

Methodological Answer:

Standard characterization techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁NO₃: 312.1594) .

- HPLC: Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Basic: What preliminary biological assays are recommended for this compound?

Methodological Answer:

Initial screening should focus on:

- Enzyme Inhibition: Dose-dependent assays against proteasomes or kinases (e.g., immunoproteasome inhibition IC₅₀ determination via fluorogenic substrate hydrolysis) .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116, HeLa) to evaluate EC₅₀ values .

- Solubility and Stability: Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction:

- Challenges:

Example Data:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Torsion Angle | 172.3° (C-O-C=O) |

Advanced: What strategies identify the compound’s biological targets and mechanisms?

Methodological Answer:

- Target Deconvolution:

- Mechanistic Studies:

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

- Source Analysis:

- Experimental Replication:

- Repeat assays with standardized protocols (e.g., CLIA-certified labs for enzyme activity) .

- Meta-Analysis:

Example Contradiction Resolution:

| Study | IC₅₀ (nM) | Cell Line | ATP (μM) |

|---|---|---|---|

| A | 50 | HCT-116 | 10 |

| B | 200 | HeLa | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.